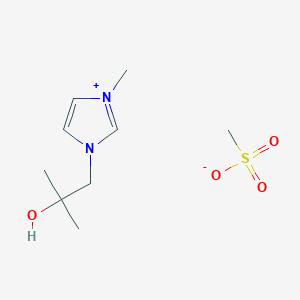![molecular formula C13H22N4 B13749686 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) is a nitrogen-containing heterocyclic compound. . The structure of this compound includes a seven-membered azepine ring fused with a pyrazole ring, making it a unique and interesting molecule for research and development.
Méthodes De Préparation
The synthesis of Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) can be achieved through various methods. One common approach involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted or conventional heating methods, both of which provide efficient procedures with mild reaction conditions . The microwave-assisted method is particularly advantageous due to its shorter reaction times and higher yields.
Analyse Des Réactions Chimiques
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or azepine rings .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antioxidant and antibacterial properties . In medicine, it is being explored for its potential use in the development of new drugs, particularly for the treatment of bacterial infections .
Mécanisme D'action
The mechanism of action of Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors in the body, potentially inhibiting bacterial growth by interfering with essential biological processes . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) can be compared to other similar compounds, such as pyrazolo[3,4-b]benzazepine and dipyrazolo[3,4-b:4’,3’-f]azepines . These compounds share similar structural features, such as the fused pyrazole and azepine rings, but differ in their specific substituents and biological activities.
Propriétés
Formule moléculaire |
C13H22N4 |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3-(1-methylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H22N4/c1-17-8-4-5-10(9-17)12-11-6-2-3-7-14-13(11)16-15-12/h10H,2-9H2,1H3,(H2,14,15,16) |
Clé InChI |
KKSHIJROSMQDAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)C2=C3CCCCNC3=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


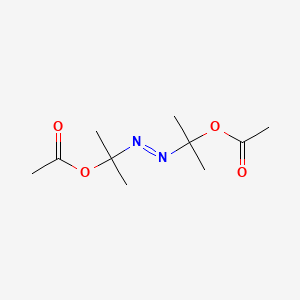

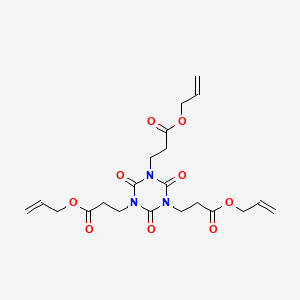
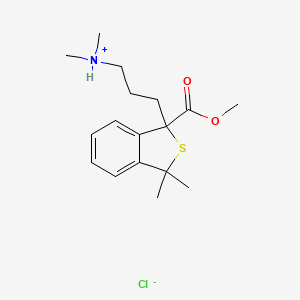


![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
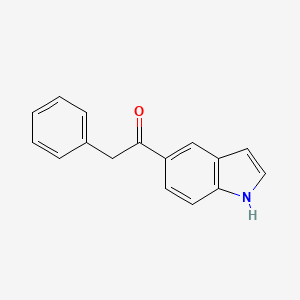
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
